3-Chloro-4-fluorophenyl cyclohexyl ketone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

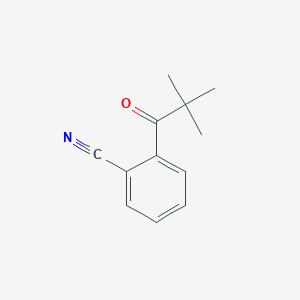

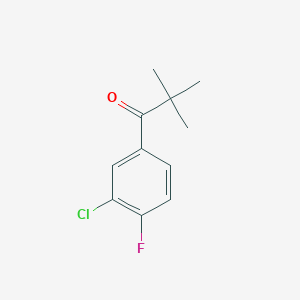

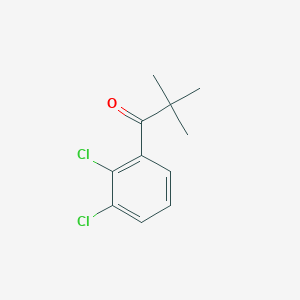

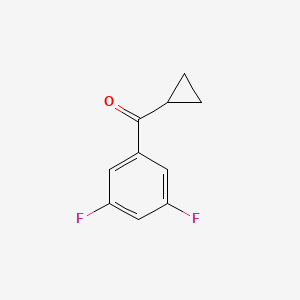

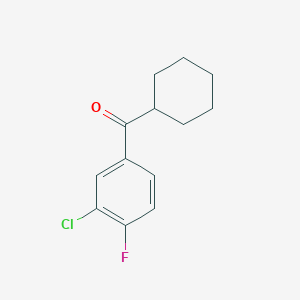

3-Chloro-4-fluorophenyl cyclohexyl ketone is a heterocyclic organic compound with the molecular formula C13H14ClFO and a molecular weight of 240.7 . It is also known by its IUPAC name, (3-chloro-4-fluorophenyl)-cyclohexylmethanone .

Synthesis Analysis

The synthesis of compounds like 3-Chloro-4-fluorophenyl cyclohexyl ketone often involves Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This process uses a variety of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .Molecular Structure Analysis

The molecular structure of 3-Chloro-4-fluorophenyl cyclohexyl ketone can be represented by the canonical SMILES string: C1CCC(CC1)C(=O)C2=CC(=C(C=C2)F)Cl . This indicates that the molecule consists of a cyclohexyl group attached to a ketone, which is further connected to a phenyl ring substituted with a chlorine atom at the 3rd position and a fluorine atom at the 4th position .Chemical Reactions Analysis

The 3-chloro-4-fluorophenyl motif has been leveraged in the synthesis of new small compounds, which have shown the ability to establish profitable contact with the catalytic site of certain enzymes . The presence of this fragment is an important structural feature to improve the inhibition of these enzymes .Physical And Chemical Properties Analysis

3-Chloro-4-fluorophenyl cyclohexyl ketone has a boiling point of 349ºC at 760 mmHg and a flash point of 164.9ºC . Its density is 1.205g/cm³ . The compound has 2 H-Bond acceptors and 0 H-Bond donors .Wissenschaftliche Forschungsanwendungen

Tyrosinase Inhibition

The compound has been leveraged as a motif to identify inhibitors of tyrosinase, an enzyme responsible for the browning in fruits and vegetables and also involved in melanin synthesis in humans . This application is significant in both the food industry to prevent undesirable changes in food products and in dermatology for treating hyperpigmentation disorders.

Antitubercular Agents

Researchers have synthesized derivatives of 3-Chloro-4-fluorophenyl cyclohexyl ketone as potential antitubercular agents . These derivatives have shown moderate to good activity against Mycobacterium tuberculosis, the bacterium causing tuberculosis, which remains a leading cause of mortality worldwide.

Wirkmechanismus

While the specific mechanism of action for 3-Chloro-4-fluorophenyl cyclohexyl ketone is not mentioned in the search results, compounds with similar structures have been used as inhibitors of enzymes like tyrosinase . These inhibitors work by interacting with the catalytic site of the enzyme, preventing it from carrying out its function .

Zukünftige Richtungen

The 3-chloro-4-fluorophenyl motif, as found in 3-Chloro-4-fluorophenyl cyclohexyl ketone, has been identified as a valuable structural feature in the development of new inhibitors for enzymes like tyrosinase . Future research may continue to explore the potential of this motif in the design of new pharmaceutical and cosmetic agents .

Eigenschaften

IUPAC Name |

(3-chloro-4-fluorophenyl)-cyclohexylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClFO/c14-11-8-10(6-7-12(11)15)13(16)9-4-2-1-3-5-9/h6-9H,1-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBGWYVPUBRDMRL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)C2=CC(=C(C=C2)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClFO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40642600 |

Source

|

| Record name | (3-Chloro-4-fluorophenyl)(cyclohexyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-4-fluorophenyl cyclohexyl ketone | |

CAS RN |

898769-27-2 |

Source

|

| Record name | (3-Chloro-4-fluorophenyl)(cyclohexyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.